molecular formula C28H40Cl2N4O6 B048347 Iganidipine hydrochloride CAS No. 117241-46-0

Iganidipine hydrochloride

Cat. No. B048347
Key on ui cas rn: 117241-46-0
M. Wt: 599.5 g/mol
InChI Key: PJGTYHKZUAHNHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04937242

Procedure details

1.5 g of 3-(1-piperazinyl)-2,2-dimethylpropyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate dihydrochloride was dissolved in 10 ml of tetrahydrofuran, and 1.2 ml of triethylamine and 0.22 ml of allyl chloride were added. The mixture was then stirred at 50° C. for 12 hours. After evaporating the solvent, the residue was purified by the chromatography method [20 g silica gel, eluted with ethyl acetate] to give 1.1 g of an oily substance. This oily substance was dissolved in diethyl ether; a slightly excessive amount of a solution of hydrogen chloride in ethanol was added; the solid which separated was collected by filtration, after which it was recrystallized from ethanol to thereby give 1.1 g of the subject compound (yield: 75%). The IR and NMR data of the compound thus obtained are as follows: ##STR13##
Name
3-(1-piperazinyl)-2,2-dimethylpropyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate dihydrochloride
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
0.22 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
75%

Identifiers

REACTION_CXSMILES
[ClH:1].Cl.[CH3:3][C:4]1[NH:5][C:6]([CH3:37])=[C:7]([C:33]([O:35][CH3:36])=[O:34])[CH:8]([C:24]2[CH:29]=[CH:28][CH:27]=[C:26]([N+:30]([O-:32])=[O:31])[CH:25]=2)[C:9]=1[C:10]([O:12][CH2:13][C:14]([CH3:23])([CH3:22])[CH2:15][N:16]1[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1)=[O:11].C(N(CC)CC)C.[CH2:45]([Cl:48])[CH:46]=[CH2:47].Cl>O1CCCC1.C(OCC)C.C(O)C>[ClH:48].[ClH:1].[CH3:3][C:4]1[NH:5][C:6]([CH3:37])=[C:7]([C:33]([O:35][CH3:36])=[O:34])[CH:8]([C:24]2[CH:29]=[CH:28][CH:27]=[C:26]([N+:30]([O-:32])=[O:31])[CH:25]=2)[C:9]=1[C:10]([O:12][CH2:13][C:14]([CH3:22])([CH3:23])[CH2:15][N:16]1[CH2:17][CH2:18][N:19]([CH2:47][CH:46]=[CH2:45])[CH2:20][CH2:21]1)=[O:11] |f:0.1.2,9.10.11|

Inputs

Step One
Name
3-(1-piperazinyl)-2,2-dimethylpropyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate dihydrochloride
Quantity
1.5 g
Type
reactant
Smiles
Cl.Cl.CC=1NC(=C(C(C1C(=O)OCC(CN1CCNCC1)(C)C)C1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC)C
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.22 mL
Type
reactant
Smiles
C(C=C)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred at 50° C. for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporating the solvent
CUSTOM
Type
CUSTOM
Details
the residue was purified by the chromatography method [20 g silica gel, eluted with ethyl acetate]
CUSTOM
Type
CUSTOM
Details
to give 1.1 g of an oily substance
CUSTOM
Type
CUSTOM
Details
the solid which separated
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
after which it was recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
Cl.Cl.CC=1NC(=C(C(C1C(=O)OCC(CN1CCN(CC1)CC=C)(C)C)C1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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